(S)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate
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Overview
Description
“(S)-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate” is a complex organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other active compounds . The compound also contains a fluorobenzylamino group, which suggests that it might have interesting biological activities .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperidine ring, a benzylamine moiety, and a tert-butyl carboxylate group . The presence of the fluorine atom on the benzyl group could have significant effects on the compound’s properties, as fluorine is highly electronegative .Scientific Research Applications
Synthesis and Characterization
One study focused on the synthesis and characterization of tert-butyl derivatives, including X-ray diffraction studies and biological evaluations. The compound was synthesized through a condensation reaction and characterized by several spectroscopic methods. It showed moderate anthelmintic activity and poor antibacterial activity (Sanjeevarayappa et al., 2015). Another research effort detailed the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This compound was synthesized from commercially available materials through a series of reactions, achieving a high total yield (Zhang et al., 2018).
Biological Applications
Research into asymmetric derivatives of piperidin-4-one revealed their potential in antitumor activity due to their structural characteristics. Novel asymmetric derivatives were synthesized and evaluated for cytotoxicity against various human cell lines, highlighting the significance of the compound's stereochemistry in biological applications (Yao et al., 2018).
Material Science and Medicinal Chemistry
Further studies involve the development of new materials and potential medicinal applications. For instance, a tert-butyl derivative was synthesized as an intermediate in biologically active compounds like crizotinib, showcasing its importance in the synthesis of pharmaceuticals (Kong et al., 2016). Another study detailed a concise, efficient, and selective asymmetric synthesis of a compound used as a gastroprokinetic agent, demonstrating the utility of such tert-butyl derivatives in creating complex pharmaceuticals (Davies et al., 2011).
Future Directions
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYXKFMEIZHHDU-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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